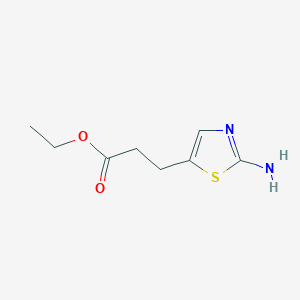![molecular formula C18H20Cl2N2O4 B13561962 [2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 731837-61-9](/img/structure/B13561962.png)
[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrol ring substituted with a methoxypropan-2-yl group and a dichloropyridine carboxylate moiety, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials include 2,5-dimethylpyrrole and 5,6-dichloropyridine-3-carboxylic acid. The key steps involve:
Alkylation: Introduction of the methoxypropan-2-yl group to the pyrrol ring.
Esterification: Formation of the ester linkage between the pyrrol derivative and the dichloropyridine carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl group.
Reduction: Reduction reactions may target the carbonyl group in the ester linkage.
Substitution: The dichloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, influencing their activity.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers may explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism by which [2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the observed effects.
相似化合物的比较
Similar Compounds
- [1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl] 5,6-dichloropyridine-3-carboxylate
- [2-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl] 4,5-dichloropyridine-3-carboxylate
Uniqueness
The uniqueness of [2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate lies in its specific substitution pattern and the presence of both pyrrol and dichloropyridine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and application.
属性
CAS 编号 |
731837-61-9 |
|---|---|
分子式 |
C18H20Cl2N2O4 |
分子量 |
399.3 g/mol |
IUPAC 名称 |
[2-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C18H20Cl2N2O4/c1-10-5-14(12(3)22(10)11(2)8-25-4)16(23)9-26-18(24)13-6-15(19)17(20)21-7-13/h5-7,11H,8-9H2,1-4H3 |
InChI 键 |
SMXHSAHIAZTKNC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1C(C)COC)C)C(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
溶解度 |
34 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


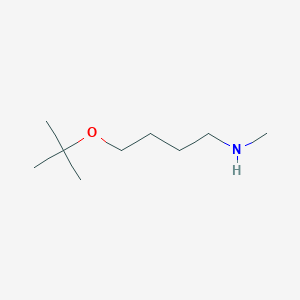
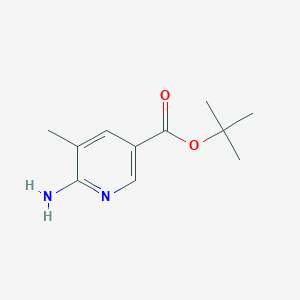



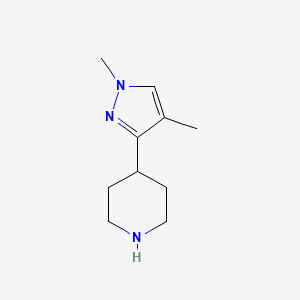
![2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13561930.png)

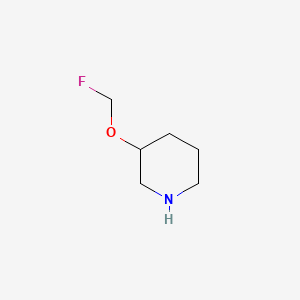
![2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13561958.png)

![2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13561971.png)
